molecular formula C4H7BrO2 B7945247 3-bromo-2-methylpropanoic acid CAS No. 80586-28-3

3-bromo-2-methylpropanoic acid

Cat. No.: B7945247
CAS No.: 80586-28-3
M. Wt: 167.00 g/mol
InChI Key: BUPXDXGYFXDDAA-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropionic acid is an organic compound with the molecular formula C4H7BrO2. It is a derivative of propionic acid, where a bromine atom is substituted at the third carbon and a methyl group at the second carbon. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylpropionic acid can be synthesized through the bromination of 2-methylpropionic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of 3-bromo-2-methylpropionic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-methylpropionic acid undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of 3-bromo-2-methylpropionic acid can lead to the formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Bromo-2-methylpropionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug analogs.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-methylpropionic acid involves its reactivity as a brominated compound. The bromine atom makes the molecule highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The presence of the carboxylic acid group also enables it to undergo oxidation and reduction reactions, making it a versatile intermediate in chemical syntheses.

Comparison with Similar Compounds

  • 2-Bromo-2-methylpropionic acid
  • 3-Bromo-2-(bromomethyl)propionic acid
  • 2-Bromo-3-methylbutyric acid

Comparison:

  • 2-Bromo-2-methylpropionic acid: Similar in structure but with the bromine atom at the second carbon, leading to different reactivity and applications.
  • 3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom, making it more reactive and suitable for different synthetic routes.
  • 2-Bromo-3-methylbutyric acid: Has a longer carbon chain, affecting its physical properties and reactivity.

3-Bromo-2-methylpropionic acid stands out due to its specific substitution pattern, which imparts unique reactivity and makes it valuable in various chemical and industrial processes.

Properties

IUPAC Name

3-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXDXGYFXDDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-78-6, 80586-28-3
Record name 3-Bromo-2-methylpropionic acid
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Record name 3-bromo-2-methylpropanoic acid
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Record name 3-Bromo-2-methylpropionic acid
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Record name 3-BROMO-2-METHYLPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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